sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate
CAS No.: 2825011-45-6
Cat. No.: VC12008839
Molecular Formula: C9H16NNaO4S
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
![sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate - 2825011-45-6](/images/structure/VC12008839.png)
Specification
CAS No. | 2825011-45-6 |
---|---|
Molecular Formula | C9H16NNaO4S |
Molecular Weight | 257.28 g/mol |
IUPAC Name | sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methanesulfinate |
Standard InChI | InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1 |
Standard InChI Key | DKUSAVVHBGDZCK-UHFFFAOYSA-M |
SMILES | CC(C)(C)OC(=O)N1CCC1CS(=O)[O-].[Na+] |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC1CS(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate belongs to the class of sulfinate salts with a Boc-protected azetidine scaffold. Its molecular formula is C₉H₁₆NNaO₄S, with a molecular weight of 257.28 g/mol. The IUPAC name, sodium [1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methanesulfinate, reflects its tert-butyl carbamate group (-Boc) at the azetidine nitrogen and the sulfinate (-SO₂⁻) group attached to the methylene side chain.
Table 1: Key Identifiers and Structural Data
Property | Value | Source |
---|---|---|
CAS No. | 2137518-78-4 | |
Molecular Formula | C₉H₁₆NNaO₄S | |
Molecular Weight | 257.28 g/mol | |
SMILES | CC(C)(C)OC(=O)N1CC(C1)CS(=O)[O-].[Na+] | |
InChI Key | KHYQYABWZKBKGE-UHFFFAOYSA-M | |
Purity | ≥95% |
The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic modifications, while the sulfinate group enables redox activity and nucleophilic reactivity. X-ray crystallography of analogous Boc-protected azetidines confirms a puckered four-membered ring conformation, which influences steric interactions in subsequent reactions .
Synthesis and Manufacturing
The synthesis of sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate typically involves a multi-step sequence starting from azetidine derivatives. A representative pathway includes:
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Boc Protection: Azetidin-3-ylmethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .
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Sulfonation: The hydroxyl group is converted to a sulfonate ester using methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) .
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Sulfinate Formation: The sulfonate intermediate undergoes nucleophilic displacement with sodium sulfite (Na₂SO₃) to yield the sulfinate salt.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 85–90% | |
Sulfonation | MsCl, Et₃N, CH₂Cl₂, 0°C | 78% | |
Displacement | Na₂SO₃, H₂O/THF, reflux | 65% |
A patent by details a scaled-up procedure using sodium borohydride (NaBH₄) for reductive steps and tetrabutylammonium fluoride (TBAF) for fluorination, though these steps are specific to related azetidine derivatives. Critical challenges include minimizing byproducts such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, which can be mitigated via aqueous extraction with 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Applications in Pharmaceutical Research
The compound’s azetidine ring and sulfinate group make it a strategic intermediate in drug discovery. Key applications include:
Antimicrobial Agents
Azetidine derivatives exhibit potent activity against Gram-positive bacteria by inhibiting penicillin-binding proteins (PBPs). The sulfinate moiety enhances bioavailability through improved aqueous solubility.
Anticancer Therapeutics
Boc-protected azetidines serve as precursors to kinase inhibitors targeting EGFR and ALK pathways. The sulfinate group facilitates conjugation with fluorescent probes for cellular tracking.
Anti-inflammatory Compounds
Sulfinate salts modulate redox-sensitive transcription factors like NF-κB, offering potential in treating chronic inflammation.
Role in Chemical Synthesis
Asymmetric Catalysis
The sulfinate group acts as a chiral auxiliary in asymmetric aldol reactions, achieving enantiomeric excess (ee) >90% in ketone reductions.
Cross-Coupling Reactions
Palladium-catalyzed couplings with aryl halides yield biaryl sulfones, valuable in materials science.
Material Science Applications
Polymer Modification
Sulfinate groups undergo radical-mediated grafting onto polyethylene surfaces, enhancing hydrophilicity for biomedical coatings.
Redox-Active Materials
The compound serves as a sacrificial reductant in lithium-sulfur batteries, improving cycle stability.
Recent Advancements and Future Directions
Recent studies explore electrochemical sulfination for greener synthesis. Computational modeling predicts novel azetidine-sulfinate hybrids with enhanced blood-brain barrier permeability, highlighting opportunities in CNS drug development.
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